molecular formula C17H17NO B8681984 2,6-Dimethyl-4-(3-methyl-1H-indol-2-yl)phenol CAS No. 104008-07-3

2,6-Dimethyl-4-(3-methyl-1H-indol-2-yl)phenol

Cat. No. B8681984
M. Wt: 251.32 g/mol
InChI Key: UCLXFNWVUFNJBZ-UHFFFAOYSA-N
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Patent
US04695581

Procedure details

4.3 g of 2-(4-methoxy-3,5-dimethylphenyl)-3-methylindole and 13 g of pyridinium chloride were reacted at 200° C. for 1.5 hours. The reaction mixture was cooled, poured into water, extracted with ethyl acetate, washed with water, and dried. The solvent was evaporated, and the residue was recrystallized from benzene-hexane to give 2.6 g of 2-(4-hydroxy-3,5-dimethylphenyl)-3-methylindole.
Name
2-(4-methoxy-3,5-dimethylphenyl)-3-methylindole
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([C:10]2[NH:11][C:12]3[C:17]([C:18]=2[CH3:19])=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:5][C:4]=1[CH3:20].[Cl-].[NH+]1C=CC=CC=1>O>[OH:2][C:3]1[C:4]([CH3:20])=[CH:5][C:6]([C:10]2[NH:11][C:12]3[C:17]([C:18]=2[CH3:19])=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:7][C:8]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
2-(4-methoxy-3,5-dimethylphenyl)-3-methylindole
Quantity
4.3 g
Type
reactant
Smiles
COC1=C(C=C(C=C1C)C=1NC2=CC=CC=C2C1C)C
Name
Quantity
13 g
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from benzene-hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C)C=1NC2=CC=CC=C2C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.